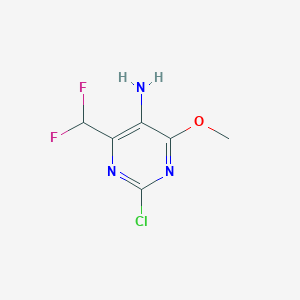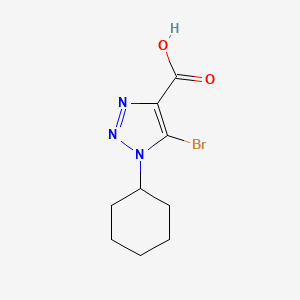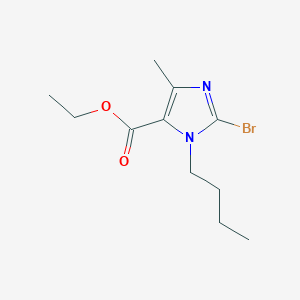
1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrofenil)-2-((5-(m-tolil)-1,3,4-oxadiazol-2-il)tio)etanona es un compuesto orgánico complejo que presenta un grupo nitrofenilo, un anillo oxadiazol y un enlace tioéter
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-Nitrofenil)-2-((5-(m-tolil)-1,3,4-oxadiazol-2-il)tio)etanona generalmente involucra múltiples pasos:
Formación del anillo oxadiazol: Esto se puede lograr mediante la ciclización de hidrazidas apropiadas con ácidos carboxílicos o sus derivados en condiciones ácidas o básicas.
Formación de tioéter: El derivado de oxadiazol se puede hacer reaccionar entonces con un compuesto de tiol para formar el enlace tioéter.
Adición del grupo nitrofenilo: Finalmente, el grupo nitrofenilo se puede introducir mediante una reacción de sustitución nucleofílica.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Nitrofenil)-2-((5-(m-tolil)-1,3,4-oxadiazol-2-il)tio)etanona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo nitrofenilo se puede oxidar para formar derivados de nitro.
Reducción: El grupo nitro se puede reducir a una amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como el gas hidrógeno (H₂) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos como los halógenos (Cl₂, Br₂) o los agentes alquilantes (R-X) se emplean a menudo.
Principales productos formados
Oxidación: Derivados de nitro.
Reducción: Derivados de amino.
Sustitución: Varios productos sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Puede servir como una sonda o marcador en ensayos bioquímicos.
Medicina: Posible uso en el desarrollo de fármacos debido a su estructura única.
Industria: Podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Nitrofenil)-2-((5-(m-tolil)-1,3,4-oxadiazol-2-il)tio)etanona dependería de su aplicación específica. Generalmente, el compuesto puede interactuar con dianas moleculares a través de:
Unión a enzimas: Inhibición o activación de la actividad enzimática.
Interacción con receptores: Modulación de las funciones del receptor.
Alteración de las vías celulares: Afectación de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(4-Nitrofenil)-2-((5-fenil-1,3,4-oxadiazol-2-il)tio)etanona
- 1-(4-Nitrofenil)-2-((5-(p-tolil)-1,3,4-oxadiazol-2-il)tio)etanona
Unicidad
1-(4-Nitrofenil)-2-((5-(m-tolil)-1,3,4-oxadiazol-2-il)tio)etanona es único debido a la presencia del grupo m-tolil, que puede impartir propiedades químicas y físicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C17H13N3O4S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H13N3O4S/c1-11-3-2-4-13(9-11)16-18-19-17(24-16)25-10-15(21)12-5-7-14(8-6-12)20(22)23/h2-9H,10H2,1H3 |
Clave InChI |
GMLVKZWFOZRRIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)


![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)






![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)
